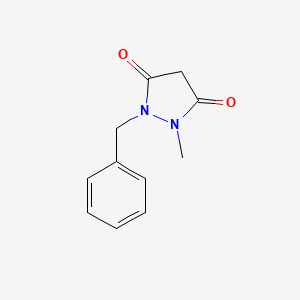

1-Benzyl-2-methylpyrazolidine-3,5-dione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

98380-76-8 |

|---|---|

Molekularformel |

C11H12N2O2 |

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

1-benzyl-2-methylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C11H12N2O2/c1-12-10(14)7-11(15)13(12)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI-Schlüssel |

SBVUXYAWBHPPQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)CC(=O)N1CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Benzyl 2 Methylpyrazolidine 3,5 Dione

Direct Synthetic Routes to 1-Benzyl-2-methylpyrazolidine-3,5-dione

Direct synthesis focuses on the construction of the target molecule in a highly convergent manner, typically involving the formation of the heterocyclic ring from acyclic precursors that already contain the required benzyl (B1604629) and methyl substituents.

The most conventional and direct method for synthesizing 1,2-disubstituted pyrazolidine-3,5-diones is the cyclocondensation reaction between a disubstituted hydrazine (B178648) and a 1,3-dicarbonyl compound, most commonly a malonic acid derivative. researchgate.netresearchgate.net For the target compound, this involves the reaction of 1-benzyl-2-methylhydrazine (B84877) with diethyl malonate.

The reaction mechanism proceeds via a double nucleophilic acyl substitution. Initially, one of the nitrogen atoms of the hydrazine attacks a carbonyl carbon of the diethyl malonate, leading to the formation of a hydrazide intermediate and the elimination of an ethanol (B145695) molecule. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom attacks the remaining ester carbonyl group, closing the five-membered ring and eliminating a second molecule of ethanol to yield this compound. The reaction is typically catalyzed by a base, such as sodium ethoxide, to facilitate the deprotonation of the hydrazine and enhance its nucleophilicity.

Table 1: Cyclization Reaction for this compound

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product |

|---|

Synthesizing the pyrazolidinedione ring directly from benzylamine (B48309) is not a standard or commonly reported method. Such a transformation would necessitate a multi-step process rather than a direct condensation. A plausible, albeit indirect, route would involve the initial conversion of benzylamine into the required 1-benzyl-2-methylhydrazine precursor. This multi-step sequence could begin with the nitrosation of a secondary amine derived from benzylamine, followed by reduction to yield the substituted hydrazine. Once the 1-benzyl-2-methylhydrazine is synthesized, it can be reacted with a malonic ester as described in section 2.1.1.

Alternatively, some modern synthetic strategies employ metal-free condensation reactions between amines like benzylamine and other substrates to form different heterocyclic systems, such as quinazolinones, often involving an oxidation step. researchgate.netrhhz.net However, the direct application of such methods to form a pyrazolidinedione ring from benzylamine and a malonate equivalent in a single step is not established.

The efficiency of the synthesis of pyrazolidine-3,5-diones is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, and temperature is crucial for maximizing yield and minimizing side products. For the synthesis of this compound via the cyclocondensation route, several factors can be fine-tuned.

Solvent: While ethanol is a conventional solvent, particularly when using sodium ethoxide as a catalyst, other solvents can be explored. The use of aqueous media with a suitable catalyst represents a green chemistry approach. acs.orgresearchgate.net High-boiling point aprotic solvents like dimethylformamide (DMF) or dioxane may also be used, potentially reducing reaction times.

Catalyst: While sodium ethoxide is standard, other catalysts have been shown to be effective. For instance, magnesium(II) acetylacetonate (B107027) has been used to catalyze the synthesis of novel pyrazolidine-3,5-dione (B2422599) derivatives in water, offering high yields. nih.gov Organic catalysts like imidazole (B134444) have also been employed to promote similar condensations under green conditions. acs.orgresearchgate.net

Temperature: The reaction can be performed at room temperature or under reflux. nih.gov Refluxing conditions generally lead to faster reaction rates but may also promote the formation of impurities. A systematic study varying the temperature can determine the optimal balance between reaction time and product purity. researchgate.net

Table 2: Potential Optimization Parameters for Synthesis

| Parameter | Variation | Potential Outcome |

|---|---|---|

| Catalyst | Sodium Ethoxide, Mg(II) acetylacetonate, Imidazole | Affects reaction rate and yield; enables use of different solvent systems (e.g., water). nih.gov |

| Solvent | Ethanol, Water, DMF, Dioxane | Influences solubility of reactants and reaction temperature range; green alternatives like water can be used. acs.orgresearchgate.net |

| Temperature | Room Temperature, Reflux (e.g., ~78°C in Ethanol) | Higher temperatures can decrease reaction time but may increase side product formation. nih.gov |

General Approaches to Pyrazolidinedione Scaffolds and their Adaptation

Beyond direct synthesis, general methods for constructing the pyrazolidinedione core can be adapted to produce the specific target molecule by selecting the appropriate starting materials.

Condensation reactions are the cornerstone of pyrazolidinedione synthesis. researchgate.net The Knoevenagel condensation, for example, is a versatile method used to prepare 4-substituted pyrazolidinediones. This involves the reaction of a 3,5-pyrazolidinedione core with an aldehyde or ketone. growingscience.com While this is typically used for functionalization at the 4-position, the initial formation of the pyrazolidinedione ring itself is a classic condensation process.

The synthesis of the parent ring from hydrazine and diethyl malonate is a prime example of a cyclocondensation. researchgate.netresearchgate.net This fundamental reaction can be adapted to produce this compound by simply substituting hydrazine with 1-benzyl-2-methylhydrazine. The underlying chemical principle remains the same: the formation of two new carbon-nitrogen bonds to build the heterocyclic ring through the elimination of small molecules like water or alcohol. growingscience.comcsic.es

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules in a single step from three or more reactants. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. acs.orgresearchgate.net MCRs have been successfully employed to generate libraries of pyrazolone (B3327878) and pyrazolidinedione derivatives. researchgate.netresearchgate.net

An MCR to form a pyrazolidinedione scaffold could theoretically be adapted for the synthesis of this compound. Such a reaction might involve the one-pot combination of an aldehyde (like benzaldehyde), a source for the second nitrogen-bound substituent (like methylhydrazine), and a 1,3-dicarbonyl compound (diethyl malonate), although this specific combination for the target molecule is hypothetical. A more common MCR approach involves reacting an aldehyde, diethyl malonate, and a hydrazine to form 4-arylidenepyrazolidinediones. researchgate.net By modifying the components, it may be possible to design a convergent MCR that directly yields the desired 1,2-disubstituted product. The key advantages of MCRs include operational simplicity and the ability to rapidly generate structural diversity. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-benzyl-2-methylhydrazine |

| 4-arylidenepyrazolidinedione |

| Benzaldehyde |

| Benzylamine |

| Diethyl malonate |

| Dimethylformamide (DMF) |

| Dioxane |

| Ethanol |

| Hydrazine |

| Imidazole |

| Magnesium(II) acetylacetonate |

| Methylhydrazine |

| Pyrazolidine-3,5-dione |

| Quinazolinone |

Modifications of Existing Pyrazolidinedione Cores

The synthesis of this compound can be efficiently achieved by modifying a pre-existing pyrazolidinedione nucleus. This approach is advantageous as it builds upon a readily available scaffold, allowing for targeted functionalization. A primary method in this category is the N-alkylation of a suitable pyrazolidinedione precursor, such as 2-methylpyrazolidine-3,5-dione.

In this synthetic route, 2-methylpyrazolidine-3,5-dione serves as the starting material. The nitrogen atom at the 1-position (N-1) is nucleophilic and can be targeted for benzylation. The reaction typically involves deprotonation of the N-1 hydrogen using a suitable base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with a benzylating agent, such as benzyl halide (e.g., benzyl bromide or benzyl chloride), to introduce the benzyl group and form the final product.

The choice of base and solvent is crucial for the success of the reaction, influencing both yield and purity. Common bases include alkali metal carbonates (e.g., potassium carbonate) or hydrides (e.g., sodium hydride), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction. While direct synthesis of this compound via this specific modification is a standard chemical principle, published research often focuses on building the ring from acyclic precursors, such as by reacting diethyl malonate with the appropriately substituted hydrazine. researchgate.netresearchgate.net This foundational method of ring formation underscores the versatility of synthesis for this class of compounds. researchgate.netresearchgate.net

| Starting Material | Reagent | Base | Solvent | General Outcome |

|---|---|---|---|---|

| Pyrazolidinedione Precursor | Benzyl Halide | K₂CO₃ or NaH | DMF / Acetonitrile | N-Benzylation |

| Benzimidazole Derivative | Phenylhydrazine | - | Ethanol | Halide Replacement researchgate.netresearchgate.net |

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that enhance efficiency, enable high-throughput screening, and improve the environmental profile of chemical processes. Polymer-supported synthesis and green chemistry principles are at the forefront of these advancements for preparing compounds like this compound.

Polymer-Supported Synthetic Approaches

Polymer-supported synthesis, also known as solid-phase synthesis, is a powerful technique for the rapid generation of compound libraries and simplifies purification processes. nih.govmdpi.com In this approach, one of the starting materials is covalently attached to an insoluble polymer resin. All subsequent reactions are carried out on this solid support, and excess reagents or by-products are easily removed by simple filtration and washing of the resin. The final product is then cleaved from the support in the last step.

While specific literature on the solid-phase synthesis of this compound is not prevalent, the principles can be readily applied. A potential strategy would involve:

Immobilization: A malonic acid derivative, such as a monoester mono-acid chloride of malonic acid, is anchored to a suitable resin (e.g., Wang or Rink amide resin).

Reaction Cascade: The resin-bound malonate is then treated with 1-benzyl-2-methylhydrazine. The condensation and subsequent cyclization to form the pyrazolidinedione ring would occur on the solid support.

Cleavage: The final this compound is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), yielding the purified product after solvent evaporation.

This method avoids tedious aqueous work-ups and chromatographic purification, making it highly efficient. nih.gov The utility of solid-phase synthesis has been demonstrated for a wide variety of other heterocyclic scaffolds, highlighting its potential for application in pyrazolidinedione synthesis. nih.govmdpi.com

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comboehringer-ingelheim.com These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules, including pyrazolidinedione derivatives.

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: A significant advancement is the replacement of volatile organic compounds with more environmentally benign solvents. Research has demonstrated the successful synthesis of novel pyrazolidine-3,5-dione derivatives using water as the reaction medium, catalyzed by Mg(II) acetylacetonate. nih.gov This approach offers high yields and avoids the environmental impact of traditional organic solvents. nih.gov

Catalysis: The use of efficient catalysts can reduce energy consumption and waste. Organocatalysts, such as L-proline, have been effectively used in one-pot, three-component reactions to synthesize related pyrazolo[1,2-b]phthalazinedione structures in ethanol, a greener solvent. researchgate.neteurekaselect.com Such multi-component reactions are inherently atom-economical, a core principle of green chemistry.

Energy Efficiency: Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods.

| Green Principle | Technique/Reagent | Advantage | Reference |

|---|---|---|---|

| Safer Solvents | Water | Reduced environmental impact, low cost, non-flammable. | nih.gov |

| Catalysis | Mg(II) acetylacetonate | Enables reaction in water with high yields. | nih.gov |

| Catalysis | L-proline (Organocatalyst) | Avoids heavy metals, effective for multi-component reactions. | researchgate.neteurekaselect.com |

| Atom Economy | One-pot, multi-component reactions | Maximizes incorporation of starting materials into the final product, reducing waste. | researchgate.neteurekaselect.com |

By integrating these advanced synthetic methodologies, the production of this compound can be optimized for both laboratory-scale research and potential larger-scale manufacturing, aligning with modern standards of chemical efficiency and sustainability.

Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 2 Methylpyrazolidine 3,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For 1-Benzyl-2-methylpyrazolidine-3,5-dione, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.19-7.30 ppm, integrating to five protons. A singlet observed at approximately δ 4.78 ppm corresponds to the two benzylic protons (ArCH₂). The methylene (B1212753) protons (CH₂) of the pyrazolidine (B1218672) ring are observed as a singlet at around δ 3.17 ppm. The three protons of the methyl group (CH₃) attached to the nitrogen atom give rise to a singlet at approximately δ 3.02 ppm. jscimedcentral.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.19-7.30 | m | 5H | Aromatic protons (Ar-H) |

| 4.78 | s | 2H | Benzylic protons (Ar-CH₂) |

| 3.17 | s | 2H | Pyrazolidine ring methylene protons (CH₂) |

| 3.02 | s | 3H | Methyl protons (N-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbonyl carbons of the pyrazolidine-3,5-dione (B2422599) ring are typically found downfield, with chemical shifts around δ 167.0 and δ 166.8 ppm. The quaternary carbon of the aromatic ring attached to the benzyl group appears at approximately δ 134.8 ppm, while the other aromatic carbons resonate in the range of δ 127.5-129.0 ppm. The benzylic carbon (ArCH₂) shows a signal at around δ 46.9 ppm. The methylene carbon of the pyrazolidine ring is observed at approximately δ 36.3 ppm, and the methyl carbon (N-CH₃) appears at around δ 30.5 ppm. jscimedcentral.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.0, 166.8 | Carbonyl carbons (C=O) |

| 134.8 | Aromatic quaternary carbon (Ar-C) |

| 129.0, 128.4, 127.5 | Aromatic carbons (Ar-CH) |

| 46.9 | Benzylic carbon (Ar-CH₂) |

| 36.3 | Pyrazolidine ring methylene carbon (CH₂) |

| 30.5 | Methyl carbon (N-CH₃) |

While solution-state NMR provides detailed information about molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. As of the current literature review, specific solid-state NMR data for this compound has not been reported. However, ssNMR could potentially provide valuable insights into the crystalline packing, polymorphism, and intermolecular interactions of this compound in its solid form.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include strong C=O stretching vibrations for the two carbonyl groups in the pyrazolidine-3,5-dione ring, typically appearing in the range of 1650-1750 cm⁻¹. The aromatic C-H stretching of the benzyl group would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. While specific experimental data for this compound is not detailed in the available literature, the IR spectra of similar pyrazolidine-3,5-dione derivatives show characteristic peaks for the C=O groups of the pyrazolidine-3,5-dione ring around 1700-1705 cm⁻¹. jscimedcentral.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1650-1750 | C=O stretch | Amide/Dione (B5365651) |

| 1450-1600 | C=C stretch | Aromatic |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, mass spectrometry analysis shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204.0. jscimedcentral.com This corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a more precise mass measurement. The calculated exact mass for the molecular formula C₁₁H₁₂N₂O₂ is 204.0899, and the experimentally found value is 204.0902, which confirms the elemental composition of the molecule. jscimedcentral.com

| Technique | Parameter | Value |

|---|---|---|

| Mass Spectrometry (EI) | Molecular Ion (M⁺) m/z | 204.0 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass (C₁₁H₁₂N₂O₂) | 204.0899 |

| Found Exact Mass | 204.0902 |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance.

The molecular formula of this compound is C₁₁H₁₂N₂O₂. Based on this, the theoretical elemental composition can be calculated. While a specific experimental elemental analysis report with percentage values was not found in the reviewed literature, the high-resolution mass spectrometry data strongly supports this molecular formula. jscimedcentral.com

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 64.69 |

| Hydrogen (H) | 5.92 |

| Nitrogen (N) | 13.72 |

| Oxygen (O) | 15.67 |

Definitive Molecular Structure Determination of this compound via X-ray Crystallography

While detailed crystallographic data tables, including unit cell parameters, space group, and specific bond lengths and angles, are not publicly available in comprehensive crystallographic databases, the scientific literature confirms that a single-crystal X-ray structure analysis has been performed on this compound. This analysis serves as the gold standard for structural elucidation, validating the identity of this compound, which is synthesized through a multi-step process. The synthesis involves the methylation of ethyl benzylidenecarbazate, followed by hydrogenation, acylation with ethoxycarbonylacetyl chloride, and subsequent base-mediated cyclization, hydrolysis, and decarboxylation. psu.edu

The X-ray analysis confirms the presence of the pyrazolidine-3,5-dione core, a five-membered ring containing two adjacent nitrogen atoms and two carbonyl groups. It further verifies the substitution pattern, with a benzyl group attached to one nitrogen atom and a methyl group to the other. This definitive structural confirmation is crucial for understanding the compound's chemical properties and for the accurate interpretation of other spectroscopic data.

Further detailed analysis of the crystallographic findings would typically involve an examination of the bond distances and angles within the pyrazolidine ring to assess its planarity or degree of puckering. Additionally, the orientation of the benzyl and methyl substituents relative to the core ring structure would be precisely determined. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, observed in the crystal lattice would also provide insight into the solid-state packing of the molecules. However, without the primary crystallographic data, a more in-depth discussion of these specific structural features is not possible at this time.

Computational and Theoretical Investigations of 1 Benzyl 2 Methylpyrazolidine 3,5 Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Benzyl-2-methylpyrazolidine-3,5-dione at the atomic and electronic levels. These calculations, primarily rooted in density functional theory (DFT), offer a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

The first step in the computational investigation of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this purpose, DFT methods, particularly the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are commonly employed to accurately predict bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

Conformational analysis is also crucial for a flexible molecule like this compound, which possesses rotatable bonds in its benzyl (B1604629) and methyl substituents. By systematically rotating these bonds and performing geometry optimization for each conformation, a potential energy surface can be mapped out. This analysis helps identify the global minimum energy conformation and other low-energy conformers that may exist in equilibrium. The relative energies of these conformers are critical for understanding the molecule's behavior in different environments.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazolidine-3,5-dione (B2422599) Derivative This table provides an example of the type of data obtained from geometry optimization calculations.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| N1-N2 Bond Length (Å) | 1.385 |

| C3=O Bond Length (Å) | 1.215 |

| C5=O Bond Length (Å) | 1.218 |

| N1-C5-C4 Angle (°) | 110.5 |

| C3-N2-C1(Benzyl) Angle (°) | 125.8 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the dione (B5365651) system, while the LUMO is often distributed over the carbonyl groups. The analysis of the spatial distribution of these orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attack.

The charge distribution within the molecule is another important aspect of its electronic structure. Mulliken population analysis or more advanced methods can be used to calculate the partial charges on each atom. This information reveals the electrostatic potential of the molecule and helps in understanding intermolecular interactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazolidine-3,5-dione Derivative This table exemplifies the kind of data generated from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. youtube.com For this compound, NBO analysis can elucidate the nature of the chemical bonds, including hyperconjugative interactions and charge delocalization.

Density Functional Theory (DFT) Applications for Molecular Properties

These descriptors, derived from the HOMO and LUMO energies, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger value indicates greater stability.

Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in different chemical environments. ijcce.ac.ir

Computational Prediction of Spectroscopic Properties

Computational methods are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. For this compound, the following spectroscopic properties are commonly calculated:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups, such as the C=O stretching of the dione, the C-N stretching of the ring, and the aromatic C-H vibrations of the benzyl group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts, when compared with experimental NMR data, can help in the complete assignment of the signals and confirm the molecular structure. biointerfaceresearch.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. ijcce.ac.ir This analysis provides information about the electronic excitations within the molecule, often involving π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table demonstrates how computational data is used to support experimental findings.

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1710, 1735 | 1705, 1730 |

| ¹³C NMR: C=O (ppm) | 168.5, 172.1 | 169.0, 172.5 |

| UV-Vis: λmax (nm) | 265 | 268 |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized.

For instance, the synthesis of pyrazolidine-3,5-diones often involves cyclization reactions. csic.es Theoretical studies can elucidate the step-by-step mechanism of such reactions, identifying the key intermediates and the rate-determining transition state. The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the feasibility and rate of the reaction. researchgate.net

Furthermore, theoretical studies can explore the possibility of tautomerism in pyrazolidine-3,5-dione systems. For example, the keto-enol tautomerism, where a proton can migrate from the α-carbon to a carbonyl oxygen, can be investigated by calculating the relative stabilities of the tautomers and the energy barrier for their interconversion. umlub.plresearchgate.netcsic.es These studies provide a detailed understanding of the reactivity and potential biological activity of the compound.

Synthetic Utility and Advanced Applications in Organic Chemistry

1-Benzyl-2-methylpyrazolidine-3,5-dione as a Key Synthetic Intermediate

This compound serves as a valuable precursor in multi-step synthetic sequences. The reactivity of the C-4 position, which is flanked by two carbonyl groups, allows for facile deprotonation to form a nucleophilic carbanion. This intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the primary applications of pyrazolidine-3,5-dione (B2422599) derivatives is in condensation reactions. For instance, condensation of pyrazolidine-3,5-diones with appropriate electrophiles is a key step in building more complex heterocyclic systems. researchgate.net The general synthetic pathway often involves the initial formation of a hydrazide, which is then cyclized with reagents like diethyl malonate to form the pyrazolidine-3,5-dione ring. jscimedcentral.com This core can then be further functionalized.

The benzyl (B1604629) and methyl groups on the nitrogen atoms influence the compound's solubility and reactivity, while also providing steric bulk that can direct the stereochemical outcome of subsequent reactions. The versatility of the pyrazolidinedione core makes it an attractive starting point for creating libraries of compounds for various applications.

Table 1: Representative Reactions using Pyrazolidinedione Intermediates

| Reactant A | Reactant B | Reaction Type | Product Class |

|---|---|---|---|

| Substituted Hydrazine (B178648) | Diethyl Malonate | Cyclocondensation | Pyrazolidine-3,5-dione |

| Pyrazolidine-3,5-dione | Aldehydes/Ketones | Knoevenagel Condensation | 4-Alkylidene-pyrazolidine-3,5-diones |

This table illustrates common reaction types involving the pyrazolidinedione core or its precursors, highlighting its role as a versatile synthetic intermediate. researchgate.netjscimedcentral.com

Derivatization for the Synthesis of Novel Heterocyclic Systems

The pyrazolidine-3,5-dione moiety is an excellent platform for the synthesis of novel and diverse heterocyclic compounds through various derivatization strategies. The reactive sites on the ring allow for transformations that can lead to the formation of new ring systems.

For example, the reaction of pyrazolidine-3,5-diones with other bifunctional reagents can lead to the creation of fused or bridged heterocyclic systems. nih.gov The synthesis of complex heterocycles often involves multi-step sequences where the pyrazolidinedione is a key component. mdpi.com These reactions can include domino reactions, click chemistry, and retro-Diels–Alder (RDA) processes to build intricate molecular frameworks. nih.gov

Furthermore, the carbonyl groups can be targeted for reactions such as Wittig-type olefination or reduction, followed by cyclization, to generate new heterocyclic rings appended to the original pyrazolidine (B1218672) core. The synthesis of various nitrogen-containing heterocycles, such as triazoles and tetrazines, often utilizes building blocks that can be derived from or react with structures similar to pyrazolidinediones. nih.govbeilstein-journals.org For example, 3-benzylindole-2-carbohydrazides can be cyclized to form triazino[4,5-a]indoles or oxadiazolylindoles, demonstrating how hydrazide precursors, key to pyrazolidinedione synthesis, can be diverted to other heterocyclic systems. researchgate.net

Construction of Fused and Spiro Ring Systems incorporating the Pyrazolidinedione Moiety

The structural framework of this compound is particularly amenable to the construction of more complex polycyclic systems, including fused and spirocyclic compounds. These structures are of significant interest due to their rigid three-dimensional shapes.

Fused Ring Systems: Fused heterocycles can be synthesized by performing reactions at the N-N bond or by using the C-4 methylene (B1212753) and one of the carbonyl groups as a three-carbon component in cycloaddition or condensation reactions. researchgate.net For instance, acid-mediated condensation of diones with diamino triazoles can produce nitrogen-rich fused heterocyclic systems. researchgate.net The synthesis of pyridazino[1,6-a]indoles and related benzo-fused ring systems highlights methodologies that can be conceptually applied to pyrazolidinedione cores to build additional rings. researchgate.net

Spiro Ring Systems: Spiro compounds, where two rings share a single atom, can be readily synthesized from pyrazolidinedione derivatives. The C-4 position is the most common site for spirocyclization. This is typically achieved through a Knoevenagel condensation with a cyclic ketone, followed by a Michael addition, or through 1,3-dipolar cycloaddition reactions. For example, the synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones has been achieved via 1,3-dipolar cycloaddition of a nitrone with a suitable methylene acceptor. beilstein-journals.org Similarly, spiro-piperidine derivatives have been synthesized through multi-component reactions, showcasing a strategy that could be adapted for pyrazolidinedione substrates. nih.govresearchgate.net The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives from isatins and amino amides further illustrates the condensation strategies used to create spirocyclic systems. nih.gov

Table 2: Examples of Spirocyclic Systems from Heterocyclic Precursors

| Spiro Compound Class | Synthetic Method | Key Precursors |

|---|---|---|

| Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones | 1,3-Dipolar Cycloaddition | N-benzylnitrone, Isoindolin-3-methylene-1-ones |

| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones | Condensation | Isatins, 2-Aminonorbornene carboxamides |

This table summarizes synthetic approaches to various spirocyclic systems, demonstrating methodologies applicable to the pyrazolidinedione scaffold. beilstein-journals.orgnih.govnih.gov

Applications in Material Science as Building Blocks

Heterocyclic compounds, including pyrazolidine-3,5-diones, are recognized as valuable building blocks in material science. 1clickchemistry.com Their rigid structures, potential for hydrogen bonding, and tunable electronic properties make them suitable for incorporation into larger supramolecular assemblies or polymers. The use of specific functionalities allows these building blocks to be integrated into more complex structures for various applications. beilstein-journals.orgnih.gov

While direct applications of this compound in materials are not extensively documented, the pyrazolidinedione core possesses features that are desirable for materials development. For instance, the two carbonyl groups can act as hydrogen bond acceptors, facilitating the formation of ordered structures in the solid state. researchgate.net The aromatic benzyl group can participate in π-stacking interactions, another key non-covalent force in directing molecular assembly.

These heterocyclic units can be functionalized with polymerizable groups (e.g., vinyl, acrylate) to be incorporated as monomers in polymerization reactions, leading to materials with tailored thermal and optical properties. The inherent polarity and rigidity of the pyrazolidinedione ring could impart specific characteristics to the resulting polymer. The broader field of photopharmacology also utilizes specific scaffolds that can be modified, indicating the potential for such heterocyclic building blocks in the development of functional, light-sensitive materials. mdpi.com

Q & A

Q. What are the established synthesis protocols for 1-Benzyl-2-methylpyrazolidine-3,5-dione, and how can purity be optimized?

The synthesis of this compound typically involves cyclization reactions of substituted pyrazolidine precursors. A foundational method by Lawton et al. (1987) employs benzylamine and methyl-substituted diesters under reflux conditions in anhydrous solvents like toluene or xylene . To optimize purity, chromatographic techniques (e.g., silica gel column chromatography) and recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are recommended. Evidence from analogous compounds (e.g., thiazolo-pyrimidines) highlights the importance of controlling reaction time and temperature to minimize byproducts, as seen in reflux durations of 2–12 hours .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/CH groups.

- NMR (¹H/¹³C) for structural elucidation: Methyl groups appear as singlets (~δ 2.2–2.4 ppm), while benzyl protons show aromatic splitting patterns (δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) to verify molecular weight (m/z 204.225) and fragmentation patterns .

- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in related pyrazolidine derivatives .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and bioactivity screening of this compound derivatives?

Factorial design allows systematic variation of parameters (e.g., solvent polarity, catalyst loading, temperature) to identify optimal reaction conditions. For example, a 2³ factorial design could test:

- Factors : Solvent (DMF vs. THF), temperature (80°C vs. 120°C), and reaction time (6 vs. 12 hours).

- Responses : Yield, purity, and bioactivity (e.g., antimicrobial IC₅₀). Computational tools like ICReDD’s reaction path search methods can reduce experimental iterations by predicting viable pathways . Post-synthesis, high-throughput screening (HTS) against microbial species (e.g., Staphylococcus aureus) can prioritize derivatives for further study .

Q. How can contradictory bioactivity data for pyrazolidine-dione derivatives be resolved?

Contradictions in bioactivity (e.g., variable MIC values across species) may arise from differences in:

- Substituent effects : Electron-withdrawing groups (e.g., -CN) may enhance activity in Gram-negative bacteria but reduce efficacy in Gram-positive strains .

- Membrane permeability : LogP values (e.g., 0.67 for the parent compound) influence cellular uptake; derivatives with higher lipophilicity may improve penetration .

- Statistical validation : Use ANOVA or multivariate analysis to distinguish between biological variability and structural determinants. For example, species-specific responses in (e.g., Sp1 vs. Sp5 activity) suggest target selectivity .

Q. What computational strategies are effective for mechanistic studies of pyrazolidine-dione reactivity?

- Density Functional Theory (DFT) : Calculate transition states for cyclization or ring-opening reactions to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs.

- Machine Learning (ML) : Train models on existing pyrazolidine-dione datasets to predict reaction outcomes or toxicity . ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How can stability issues with this compound be addressed during long-term storage?

- Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Stability assays : Monitor degradation via HPLC or TLC over 6–12 months. Related compounds in show stability in dry, ventilated environments .

- Lyophilization : For hygroscopic derivatives, lyophilize and store in amber vials with desiccants.

Methodological Considerations

Q. What strategies are recommended for developing structure-activity relationship (SAR) models for this compound?

- Diverse substituent libraries : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the benzyl or methyl positions.

- QSAR modeling : Use descriptors like molar refractivity, dipole moment, and HOMO/LUMO energies to correlate electronic properties with bioactivity .

- Cross-validation : Compare in vitro data (e.g., enzyme inhibition) with computational predictions to refine models .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.

- Membrane separation : Use nanofiltration or reverse osmosis to purify intermediates, as outlined in CRDC subclass RDF2050104 .

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize parameters like mixing efficiency and heat transfer .

Data Management and Compliance

Q. What best practices ensure data integrity in pyrazolidine-dione research?

- Encrypted databases : Use platforms with AES-256 encryption for raw spectral data and assay results.

- Blockchain timestamping : Immutably record experimental protocols and results to meet FAIR (Findable, Accessible, Interoperable, Reusable) standards .

- Metadata tagging : Annotate datasets with CAS numbers, reaction conditions, and instrument calibration details.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.